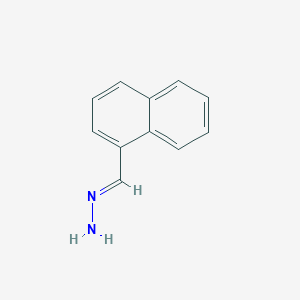

1-Naphthaldehyde hydrazone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Naphthaldehyde hydrazone is an organic compound belonging to the class of hydrazones, which are characterized by the presence of the azomethine group (–NH–N=CH–) connected to a carbonyl group. This compound is derived from the condensation reaction between 1-naphthaldehyde and hydrazine. Hydrazones, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Naphthaldehyde hydrazone is typically synthesized through the condensation reaction of 1-naphthaldehyde with hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

1-Naphthaldehyde+Hydrazine→1-Naphthaldehyde Hydrazone+Water

The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Formation and Characterization

The formation of 1-naphthaldehyde hydrazone typically occurs through a straightforward condensation reaction:

1 Naphthaldehyde+Hydrazine→1 Naphthaldehyde Hydrazone+H2O

This reaction can be catalyzed by acid or base, influencing the rate and yield of the product. The characterization of the hydrazone can be accomplished using various spectroscopic techniques such as IR, NMR, and UV-Vis spectroscopy.

Reactivity and Mechanisms

This compound exhibits several interesting reactivity patterns:

-

Hydrazone Stability : The stability of hydrazones can be influenced by electronic effects from substituents on the naphthalene ring or the hydrazine moiety. Electron-withdrawing groups typically enhance reactivity by stabilizing the positive charge in the transition state during nucleophilic attack.

-

Acid-Base Catalysis : The reaction kinetics are often pH-dependent. For example, at lower pH levels, protonation of the carbonyl oxygen can facilitate nucleophilic attack by the hydrazine nitrogen, thus accelerating the formation of the hydrazone .

Reactions with Metal Ions

Hydrazones derived from naphthaldehydes have been studied for their ability to form complexes with metal ions. These complexes are significant for analytical applications:

-

Complex Formation : this compound can coordinate with metal ions such as Cu²⁺, Co²⁺, and Ni²⁺ through the nitrogen of the C=N bond and potentially via deprotonated hydroxyl groups if present .

-

Spectrophotometric Applications : The metal complexes exhibit distinct colors that can be quantitatively analyzed using UV-Vis spectrophotometry. For instance, complexes formed with thorium(IV) and uranium(VI) show characteristic absorbance peaks that can be used for their determination in various samples .

Reactions with Other Compounds

This compound also participates in various coupling reactions:

-

Coupling with Aromatic Compounds : This compound can undergo electrophilic aromatic substitution reactions, where it acts as a nucleophile towards electrophilic aromatic systems.

-

Formation of Schiff Bases : In addition to forming hydrazones, 1-naphthaldehyde can react with primary amines to form Schiff bases, which are structurally related to hydrazones but differ in their functional groups.

Kinetic Analysis

Kinetic studies have shown that the formation of this compound is influenced by several factors:

-

Concentration Effects : Higher concentrations of either reactant tend to increase reaction rates due to increased likelihood of molecular collisions.

-

Temperature Dependence : Elevated temperatures generally accelerate reaction rates due to increased molecular motion.

pH Influence

The pH of the reaction medium significantly affects both the rate and equilibrium position of hydrazone formation:

Wissenschaftliche Forschungsanwendungen

1-Naphthaldehyde hydrazone is a hydrazone derivative with diverse applications in various scientific fields. Hydrazone derivatives, in general, are used in medicinal, pharmaceutical, catalytic, and analytical chemistry . They are helpful in the separation, identification, and detection of several metal ions, anions, organic molecules, and water in various real and synthetic samples . Additionally, they can be used as light emitting diodes, for synthesis of DSSC, nanoparticles and polymers, as corrosion inhibitors, and as dyes .

Analytical Applications

Hydrazone derivatives are important as analytical reagents for the spectroscopic determination of different metal ions in food, environmental, pharmaceutical, and biological samples . They are also used for organic compounds’ determination like glucose, carbonyl compounds, and estrogen in blood, urine, cell culture, and pharmaceutical samples . Hydrazone derivatives are used as corrosion inhibitors for nickel, copper, and many others in acidic and basic media and are widely used for dyeing purposes for cotton and nylon . They can also be used as chemosensors, polymer initiators, sensitizers, and pH sensors for detection of microbes, and in waste water treatment . Spectrophotometric methods employing hydrazone derivatives are used for the detection of metal ions in water, alloys, soil and pharmacological samples, as well as for the determination of anions like cyanide and fluoride ions . Hydrazones containing different heteroatoms like S, O, N, or the presence of -OH, -C=O, -N-H, and -COOH groups, form stable compounds with metal ions and anions . A new chromophore, 2-hydroxy-1-naphthaldehyde-p-hydroxybenzoic hydrazone, has been used for the determination of lanthanum (III) .

Biological Applications

Hydrazone derivatives possess a wide range of biological activities, including antibacterial, intestinal antiseptic, anticonvulsant, analgesic, anti-cancer, anti-inflammatory, anti-platelet, anti-viral, anti-proliferative, anti-malarial, and anti-tuberculosis properties . They are also used as plant growth regulators, insecticides and pesticides . Some hydrazone complexes have applications in the treatment of iron overload diseases .

Wirkmechanismus

The mechanism of action of 1-naphthaldehyde hydrazone involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

1-Naphthaldehyde hydrazone can be compared with other hydrazone derivatives:

Similar Compounds: 2-hydroxy-1-naphthaldehyde isonicotinoyl hydrazone, benzaldehyde hydrazone, and salicylaldehyde hydrazone.

Uniqueness: this compound is unique due to its specific structural features and biological activities.

Biologische Aktivität

1-Naphthaldehyde hydrazone is a compound derived from the condensation of 1-naphthaldehyde with hydrazine, forming a hydrazone linkage. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

This compound can be synthesized through a straightforward reaction between 1-naphthaldehyde and hydrazine. The general reaction can be represented as follows:

This reaction yields this compound, characterized by the presence of a C=N bond, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of hydrazone derivatives, including this compound. The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 100 µg/mL |

| Escherichia coli | 15 | 150 µg/mL |

| Bacillus subtilis | 20 | 80 µg/mL |

| Pseudomonas aeruginosa | 17 | 120 µg/mL |

The above table summarizes findings from various studies indicating that this compound demonstrates significant antibacterial properties, comparable to standard antibiotics such as ampicillin .

Anticancer Activity

The anticancer properties of hydrazones have also been explored extensively. Research indicates that compounds like this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and iron chelation.

Case Study: Anticancer Activity

A study assessed the effects of this compound on human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 50 µM, with an IC50 value determined to be approximately 30 µM. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis .

Structure-Activity Relationship (SAR)

The biological activity of hydrazones is often influenced by their structural features. Modifications on the naphthalene ring or the hydrazone moiety can enhance or diminish their efficacy. For instance, substituents that increase electron density on the aromatic ring have been associated with increased antimicrobial activity.

Table 2: Structure-Activity Relationship of Hydrazones

| Compound | Substituent | Biological Activity |

|---|---|---|

| This compound | None | Moderate Antimicrobial |

| 4-Methyl-1-Naphthaldehyde Hydrazone | Methyl Group | Enhanced Antimicrobial |

| 5-Nitro-1-Naphthaldehyde Hydrazone | Nitro Group | Stronger Anticancer Activity |

Eigenschaften

CAS-Nummer |

16430-29-8 |

|---|---|

Molekularformel |

C11H10N2 |

Molekulargewicht |

170.21 g/mol |

IUPAC-Name |

naphthalen-1-ylmethylidenehydrazine |

InChI |

InChI=1S/C11H10N2/c12-13-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H,12H2 |

InChI-Schlüssel |

KOFMRKRCOBJBNR-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN |

Kanonische SMILES |

C1=CC=C2C(=C1)C=CC=C2C=NN |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.